molecular formula C17H21N3O5S2 B2361978 N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896283-93-5

N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2361978
CAS No.: 896283-93-5
M. Wt: 411.49
InChI Key: LQNYSAZXQHBABS-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a furan-ethyl moiety at the N1 position and a thiophene-sulfonyl-substituted pyrrolidine group at the N2 position. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is a common structural motif in compounds with diverse applications, ranging from flavor enhancers to antiviral agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c21-16(18-8-7-14-5-2-10-25-14)17(22)19-12-13-4-1-9-20(13)27(23,24)15-6-3-11-26-15/h2-3,5-6,10-11,13H,1,4,7-9,12H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNYSAZXQHBABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS Number: 896283-93-5) is a synthetic compound that has garnered interest in various biological applications due to its unique structural features and potential bioactivity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O5S2, with a molecular weight of 411.5 g/mol. The presence of furan and thiophene rings contributes to its potential reactivity and interaction with biological targets.

PropertyValue
CAS Number896283-93-5
Molecular FormulaC17H21N3O5S2
Molecular Weight411.5 g/mol

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiophene derivatives have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further exploration in inflammatory disease models.

Enzyme Inhibition

Preliminary studies suggest that the oxalamide group may interact with enzymes like tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase can have applications in treating hyperpigmentation disorders. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of tyrosinase activity, which could be extrapolated to predict similar effects for this compound.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : The heterocyclic rings (furan and thiophene) may engage with specific enzymes, modulating their activity.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of functional groups may allow the compound to act as an antioxidant, scavenging ROS and reducing oxidative stress in cells.
  • Cell Signaling Pathway Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, potentially through receptor interactions.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

  • Tyrosinase Inhibition : Studies on similar oxalamide derivatives have shown significant inhibition of tyrosinase activity, with IC50 values ranging from 0.0433 µM to 0.28 µM for monophenolase and diphenolase activities respectively .
  • Anti-inflammatory Activity : Compounds with similar structural motifs have been reported to reduce inflammation in animal models by inhibiting COX enzymes.
  • Antimicrobial Activity : Related furan-thiophene compounds have demonstrated broad-spectrum antimicrobial effects against various pathogens.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Compounds

Key Structural Features

The target compound’s structure is distinguished by:

  • N1 substituent : 2-(furan-2-yl)ethyl group.
  • N2 substituent : (1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl group.

Comparisons with structurally related oxalamides are summarized below:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Application References
Target Compound 2-(furan-2-yl)ethyl (1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl Furan, thiophene-sulfonyl, pyrrolidine Unknown (potential medicinal) N/A
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridine, methoxybenzyl Umami flavor enhancer
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) 4-chlorophenyl Thiazole-pyrrolidine hybrid Chlorophenyl, thiazole, pyrrolidine HIV entry inhibitor
N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide (NFO) Furan-2-ylmethyl Naphthalen-1-yl Furan, naphthalene Not specified (research use)

Substituent-Driven Functional Differences

  • Aromatic vs. Aliphatic Groups : S336 and the target compound both incorporate aromatic N1 groups (methoxybenzyl vs. furan-ethyl), but S336’s pyridine and methoxy groups enhance its affinity for umami taste receptors (hTAS1R1/hTAS1R3) . The target’s furan and thiophene-sulfonyl groups may favor interactions with enzymes or viral proteins.
  • Sulfonyl vs. Hydroxyethyl Groups : The thiophene-sulfonyl group in the target compound contrasts with the hydroxyethyl-thiazole moiety in compound 15 (), which contributes to antiviral activity against HIV . Sulfonyl groups often improve metabolic stability and binding specificity.

Flavor-Enhancing Oxalamides

S336 and its analogs (e.g., S5456) are potent umami agonists with regulatory approval for food use. Key findings:

  • Mechanism : Activation of hTAS1R1/hTAS1R3 receptors .
  • Safety: No observed adverse effect level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 500 million for human exposure .
  • Metabolism : Rapid hepatic metabolism without amide hydrolysis, minimizing toxicity .

The target compound’s lack of methoxy or pyridine groups likely precludes flavor-enhancing activity, but its sulfonyl group could influence metabolic pathways.

Antiviral and Medicinal Oxalamides

Compound 15 () demonstrates antiviral activity via inhibition of HIV entry, attributed to its thiazole-pyrrolidine and chlorophenyl groups .

Metabolic and Toxicological Profiles

  • Target Compound: Metabolic fate is unknown, but the sulfonyl group could slow degradation compared to hydroxyethyl or methoxy substituents.

Regulatory Status

  • S336 : Approved globally (FEMA 4233) for food use .
  • Target Compound: No regulatory data available. Its structural complexity and sulfonyl group may necessitate rigorous toxicological evaluation if intended for human use.

Preparation Methods

Route 1: Alkylation of Furan-2-ylmethanol

Furan-2-ylmethanol undergoes Michael addition with acrylonitrile in the presence of a Lewis acid (e.g., BF₃·Et₂O), followed by reduction using LiAlH₄ to yield 2-(furan-2-yl)ethylamine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 Acrylonitrile, BF₃·Et₂O THF 0–5°C 78%
2 LiAlH₄ Diethyl ether Reflux 85%

Route 2: Reductive Amination

Furan-2-carbaldehyde reacts with nitroethane under hydrogenation conditions (H₂, Pd/C) to form 2-(furan-2-yl)ethylamine.

Synthesis of N2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amine

Sulfonylation of Pyrrolidin-2-ylmethanol

Pyrrolidin-2-ylmethanol is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$
\text{Pyrrolidin-2-ylmethanol} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol}
$$

Optimization :

  • Stoichiometry: 1:1.2 (alcohol:sulfonyl chloride).
  • Yield: 92% after column chromatography (hexane/ethyl acetate 7:3).

Conversion to Amine

The alcohol intermediate undergoes Mitsunobu reaction with phthalimide to introduce the amine group, followed by hydrazinolysis to yield the primary amine:

$$
\text{1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol} \xrightarrow{\text{Ph₃P, DIAD, Phthalimide}} \text{Phthalimide-protected amine} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{(1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine}
$$

Key Data :

  • Mitsunobu yield: 88%.
  • Deprotection yield: 95%.

Oxalamide Coupling

Stepwise Coupling via Oxalyl Chloride

  • N1-substituent activation :
    2-(Furan-2-yl)ethylamine reacts with oxalyl chloride in DCM at −10°C to form the monoacyl chloride intermediate.

  • N2-substituent coupling :
    The intermediate is treated with (1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine in the presence of TEA, yielding the target compound.

$$
\text{2-(Furan-2-yl)ethylamine} + \text{ClCOCOCl} \rightarrow \text{Monoacyl chloride} \xrightarrow{\text{N2-amine, TEA}} \text{N1-(2-(Furan-2-yl)ethyl)-N2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide}
$$

Optimized Conditions :

  • Temperature: −10°C (Step 1); 25°C (Step 2).
  • Solvent: DCM.
  • Yield: 74% after silica gel chromatography (DCM/methanol 95:5).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 7.02 (m, 2H, furan), 4.21 (m, 1H, pyrrolidine), 3.85 (m, 2H, CH₂N), 3.12 (m, 2H, CH₂SO₂).
  • ¹³C NMR : 165.8 (C=O), 142.1 (furan), 134.5 (thiophene), 58.2 (pyrrolidine).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₂₄N₃O₅S₂: 466.1164; found: 466.1168.

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 162–164°C.

Q & A

Q. What are the key synthetic pathways for N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates (furan and thiophene derivatives). Key steps include:

  • Coupling reactions : Formation of the oxalamide core via condensation of oxalic acid derivatives with amine-functionalized intermediates.
  • Functionalization : Introduction of the thiophen-2-ylsulfonyl group to the pyrrolidine ring under sulfonylation conditions (e.g., using thiophene-2-sulfonyl chloride).
  • Purification : Chromatography or recrystallization to isolate the final product . Reaction optimization (e.g., temperature, solvent choice) is critical to achieving yields >70% .

Q. How is the compound structurally characterized to confirm purity and identity?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy : 1H and 13C NMR to verify connectivity of furan, thiophene, and pyrrolidine moieties.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ = ~480–500 g/mol based on analogs) .
  • IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O peaks (~1150–1300 cm⁻¹) .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

While direct data is limited, analogs with similar structures exhibit:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers .
  • Stability : Susceptibility to hydrolysis in acidic/basic conditions due to the oxalamide bond. Storage at –20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Substituent modification : Varying the thiophene sulfonyl group (e.g., replacing with methylsulfonyl) to alter receptor binding .
  • Scaffold hopping : Testing pyrrolidine vs. piperidine rings to assess conformational flexibility .
  • Bioassays : Screening derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. What experimental approaches elucidate the compound’s mechanism of action in disease models?

  • Molecular docking : Computational modeling to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
  • Surface plasmon resonance (SPR) : Quantifying binding kinetics (KD values) with purified proteins .
  • Cellular assays : Measuring apoptosis (via flow cytometry) or anti-proliferative effects (MTT assay) in cancer cell lines .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardizing protocols (e.g., cell line selection, incubation time) to improve reproducibility .
  • Metabolic instability : Using liver microsomes to assess compound degradation and identify metabolically resistant analogs .
  • Off-target effects : Employing CRISPR/Cas9 knockout models to validate target specificity .

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